(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride

Catalog No.
S541965
CAS No.
81702-42-3
M.F
C16H18ClNO2
M. Wt
291.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-...

CAS Number

81702-42-3

Product Name

(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride

IUPAC Name

(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

InChI

InChI=1S/C16H17NO2.ClH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H/t14-;/m1./s1

InChI Key

YEWHJCLOUYPAOH-PFEQFJNWSA-N

SMILES

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl

Solubility

Soluble in DMSO

Synonyms

R(+)-SKF-38393A; R(+) SKF 38393A; R(+)SKF38393A; R-SKF-38393A; R SKF 38393A; RSKF38393A;

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl

Isomeric SMILES

C1CNC[C@@H](C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl

Description

The exact mass of the compound (R)-(+)-Skf-38393 hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

D1 Dopamine Receptor Antagonist

(R)-(+)-SKF-38393 hydrochloride acts as an antagonist for the D1 dopamine receptor, a protein found in the brain involved in motor function, cognition, and reward processing. Studies have utilized (R)-(+)-SKF-38393 hydrochloride to investigate the role of D1 dopamine receptors in various neurological disorders like Parkinson's disease and schizophrenia.

(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrochloride, commonly referred to as SKF38393 hydrochloride, is a benzazepine derivative characterized by its selective agonistic activity at the dopamine D1 receptor. This compound plays a significant role in neurological research due to its ability to enhance neurotransmitter release, particularly glutamate, in the hippocampus, which is crucial for cognitive functions such as learning and memory .

. Its primary reaction involves binding to the dopamine D1 receptor, leading to the activation of the adenylate cyclase-cAMP pathway. This activation results in increased intracellular cyclic adenosine monophosphate levels, which further stimulates neurotransmitter release and modulates neuronal excitability.

Key Reactions:

  • Binding Reaction: SKF38393 + D1 receptor → Activated D1 receptor
  • Signal Transduction: Activated D1 receptor → Adenylate cyclase → Increased cAMP

SKF38393 hydrochloride exhibits notable biological activities primarily through its interaction with the dopamine D1 receptor. It enhances glutamate release in hippocampal neurons, which is essential for synaptic plasticity and cognitive processes. Additionally, it has been shown to influence various signaling pathways related to neuronal survival and differentiation .

Effects on Neurotransmission:

  • Increased Glutamate Release: Enhances synaptic transmission.
  • Neuroprotective Properties: May contribute to neuronal resilience against excitotoxicity.

The synthesis of (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrochloride involves several steps:

  • Formation of Benzazepine Core: A cyclization reaction between phenylacetaldehyde derivatives and amines forms the benzazepine structure.
  • Hydroxylation: Hydroxyl groups are introduced at the 7 and 8 positions of the benzazepine ring.
  • Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid .

SKF38393 hydrochloride is primarily utilized in pharmacological research for studying dopaminergic signaling pathways and their implications in neurological disorders. Its role as a selective dopamine D1 receptor agonist makes it valuable for investigating conditions such as schizophrenia, Parkinson's disease, and other neurodegenerative disorders.

Research

Studies have demonstrated that SKF38393 hydrochloride interacts specifically with the dopamine D1 receptor, leading to significant changes in neuronal signaling. The compound's ability to enhance glutamate release indicates potential interactions with other neurotransmitter systems as well.

Notable Findings:

  • Dopamine Receptor Activation: Selective activation influences various downstream signaling cascades.
  • Neurotransmitter Modulation: Alters the balance of excitatory and inhibitory neurotransmission.

Several compounds share structural similarities with (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrochloride. These include:

Compound NameStructureUnique Features
SKF 81297Benzazepine derivativeSelective D1 receptor agonist with different pharmacokinetics
6-Chloro-DOPADopamine precursorInvolved in dopamine synthesis
2-Amino-6-phosphonopentanoic acidGlutamate analogActs as an antagonist at NMDA receptors

Each of these compounds exhibits unique pharmacological profiles and mechanisms of action that differentiate them from SKF38393 hydrochloride. The specificity of SKF38393 for the dopamine D1 receptor is particularly notable compared to other compounds that may have broader or different receptor interactions .

Molecular Formula and Weight

The hydrochloride salt of (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol possesses the elemental composition C₁₆H₁₈ClNO₂ and a calculated relative molecular mass of 291.78 g mol⁻¹ [1] [2]. The free-base parent (absence of the chloride counter-ion) has the composition C₁₆H₁₇NO₂ and a lower relative molecular mass of 255.31 g mol⁻¹ [1].

ParameterHydrochloride saltFree base
Empirical formulaC₁₆H₁₈ClNO₂ · HClC₁₆H₁₇NO₂
Relative molecular mass291.78 g mol⁻¹ [1]255.31 g mol⁻¹ [1]
Exact monoisotopic mass291.1074 Da [1]255.1258 Da [1]
International Chemical Identifier (standard)InChI = 1S/C16H17NO2.ClH/…/t14-/m1/s1 [1]InChI = 1S/C16H17NO2/…/t14-/m1/s1 [1]
Simplified Molecular Input Line Entry System (canonical)C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl [1]C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 [1]

Stereochemistry and Configuration

Single-crystal X-ray diffraction of a trimethylated precursor established the absolute configuration at the sole stereogenic centre (C-5) as R [3]. Chiral high-performance liquid chromatography showed an enantiomeric excess greater than ninety-seven percent for the R form, which is the biologically active enantiomer at dopamine D₁-like receptors [3]. The positive optical rotation in methanol, {[α]²²_D = +16.1° (c = 1.2)} [2], corroborates the R assignment.

Structural Features of the Benzazepine Ring System

The scaffold is a fused tricyclic framework comprising a seven-member azepine ring (positions 1–7) annulated to a benzene ring (positions 7–12). Nitrogen occupies position 3 of the heterocycle, and partial hydrogenation of positions 2–5 yields a tetrahydroazepine that adopts a flexible chair–boat equilibrium. Key substituents include:

  • A catechol dihydroxy motif at positions 7 and 8 on the benzene ring, furnishing two hydrogen-bond donors/acceptors that mimic the 3,4-dihydroxyl pattern of dopamine [1] [4].
  • A phenyl ring at C-5 that extends orthogonally from the heterocycle; its orientation is essential for high-affinity agonism [3].
  • A protonated tertiary amine at physiological pH located three atoms away from the catechol, reproducing the spacing found in endogenous catecholamines [5].

Structural Comparison with Related Benzazepines

CompoundKey substitutions relative to parentConfiguration at C-5Reported receptor profileRelative molecular mass
(5R)-5-phenyl-7,8-diol (target compound)Catechol; no halogen; no N-methylR [3]Dopamine D₁/D₅ partial agonist [6]291.78 g mol⁻¹ [1]
(5R)-8-chloro-3-methyl analog (widely known as SCH-23390)8-chloro; 3-methyl; N-methyl absentR [7]Potent dopamine D₁/D₅ antagonist [7] [8]324.24 g mol⁻¹ [7]
6-chloro-3-methyl analog (SKF-83959)6-chloro; 3-methyl; N-methyl presentRacemic [9]D₁-like biased agonist [9]317.80 g mol⁻¹ [9]

The comparison highlights that halogenation at C-6 or C-8 and methylation at N-3 profoundly alter receptor efficacy: chlorine substitution flips activity from agonism to antagonism, whereas ring-constrained variants such as SKF-83959 display signaling bias despite maintaining catechol and phenyl elements [5] [10].

Representation Methods

2.5.1 Two-Dimensional Structural Depictions

Standard line-angle drawings position the heteroatoms explicitly, employ solid wedges for bonds projecting above the drawing plane to denote the R configuration at C-5, and depict the catechol hydroxyls para- to each other on the aromatic ring. Atom numbering follows the International Union of Pure and Applied Chemistry ring-fusion rules: the bridgehead carbon bearing the phenyl group is numbered five, ensuring consistent comparison across benzazepine derivatives [1].

2.5.2 Three-Dimensional Conformational Analysis

Molecular mechanics (MM2-85) calculations and nuclear Overhauser effect data indicate that the lowest-energy solution conformer is a chair in which the phenyl substituent occupies an equatorial orientation, minimising 1,3-diaxial interactions [5]. The interatomic distance between the protonated nitrogen and the meta-hydroxyl oxygen averages 5.2 Å, while the catechol oxygens are separated by roughly 2.9 Å, values that align with the pharmacophoric geometry required for dopamine receptor activation [5]. Crystal-structure studies on methylated analogues reveal little deviation from this solution geometry, underscoring the rigidity conferred by partial saturation of the azepine ring [3].

2.5.3 International Union of Pure and Applied Chemistry Systematic Naming Conventions

According to current International Union of Pure and Applied Chemistry rules for fused heterocycles, the preferred systematic name is:

(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e] [1] [11]diazepin-7,8-diol monohydrochloride [1].

The designation specifies:

  • “tetrahydro” to denote saturation at carbons 2–5,
  • “1H” to indicate nitrogen at position 3 is in the imine form,
  • absolute stereochemistry in the prefix (5R),
  • identification of phenyl and dihydroxy substituents with locants, and
  • the salt form in a separate final phrase.

This systematic approach ensures unambiguous registry within chemical databases and facilitates precise communication among synthetic, structural, and pharmacological researchers.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

259QB42AEB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

81702-42-3

Dates

Modify: 2023-08-15
1: Jiang H, Jackson-Lewis V, Muthane U, Dollison A, Ferreira M, Espinosa A, Parsons B, Przedborski S. Adenosine receptor antagonists potentiate dopamine receptor agonist-induced rotational behavior in 6-hydroxydopamine-lesioned rats. Brain Res. 1993 Jun 11;613(2):347-51. PubMed PMID: 8186990.

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